2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one
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Overview
Description
2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a fused pyrimidine and benzimidazole ring system, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimido[1,2-a]benzimidazoles typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common approach is the condensation of o-phenylenediamine with formic acid or its equivalents, followed by cyclization with appropriate reagents . The reaction conditions often involve heating under reflux in solvents such as pyridine .
Industrial Production Methods
Industrial production methods for 2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its antiviral, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one can be compared with other similar compounds, such as:
Benzimidazole: A simpler structure with similar biological activities.
Pyrimido[1,2-a]benzimidazole: A broader class of compounds with diverse therapeutic applications.
Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with antiviral properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C16H19N3O |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-methyl-3-pentyl-5aH-pyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C16H19N3O/c1-3-4-5-8-12-11(2)17-16-18-13-9-6-7-10-14(13)19(16)15(12)20/h6-7,9-10,14H,3-5,8H2,1-2H3 |
InChI Key |
KLPUNTWBRZSLKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=C(N=C2N=C3C=CC=CC3N2C1=O)C |
Origin of Product |
United States |
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